1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound that features a piperazine ring substituted with a chlorotetrafluorophenyl group and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorotetrafluorophenyl Group: The chlorotetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloro-2,3,5,6-tetrafluorobenzene and the piperazine derivative.
Attachment of the Methylbutanone Moiety: The final step involves the alkylation of the piperazine nitrogen with 3-methylbutan-1-one under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorotetrafluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(2-furoyl)piperazine: Similar structure with a furoyl group instead of the methylbutanone moiety.
N-{[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide: Contains a carbonothioyl and methoxybenzamide group.
Uniqueness
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF4N2O/c1-8(2)7-9(23)21-3-5-22(6-4-21)15-13(19)11(17)10(16)12(18)14(15)20/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHQWDLWCXYCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C(=C(C(=C2F)F)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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